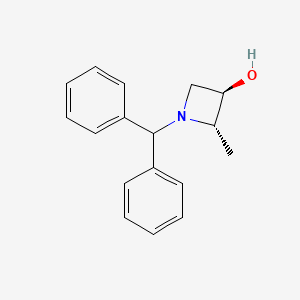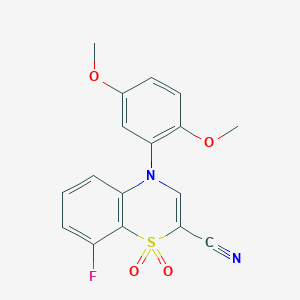
4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazine is a type of organic compound that contains a benzene ring fused to a thiazine ring . The presence of fluorine and nitrile groups, as well as methoxyphenyl substituents, could potentially influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be influenced by the benzothiazine core, the fluorine atom, the nitrile group, and the dimethoxyphenyl group . These groups could impact the compound’s shape, polarity, and potential for forming hydrogen bonds.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitrile and fluorine groups, as well as the electron-donating dimethoxyphenyl group . These groups could make the compound more reactive towards nucleophiles or electrophiles, respectively.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents .科学的研究の応用
N-alkylphenothiazines: Ligands in Metal Complexes
N-alkylphenothiazines, related to benzothiazines, are known for their antibacterial, antifungal, anticancer activities, and ability to coordinate with metals, making them significant for the development of biologically active compounds with varied antimicrobial activities and cytotoxic effects against tumor cell lines (Krstić et al., 2016).
Synthetic Strategies and Applications of Benzothiazines
Benzothiazine compounds play a crucial role in drug discovery for treating diseases like cancer, hypertension, and infections due to their structural similarity to phenothiazine drugs. Their synthesis involves various strategies, including multi-component reactions, highlighting their importance in developing new therapeutic agents (Mir et al., 2020).
Quinazolines and Pyrimidines for Optoelectronic Materials
The incorporation of quinazoline and pyrimidine rings, closely related to benzothiazines, into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are utilized in organic light-emitting diodes (OLEDs), nonlinear optical materials, and dye-sensitized solar cells, showcasing the versatility of these heterocycles beyond pharmaceutical applications (Lipunova et al., 2018).
1,4-Benzothiazines: A Biologically Attractive Scaffold
1,4-Benzothiazine derivatives demonstrate significant biological activities, including antipsychotic properties and potential in regulating various types of cancer. Their synthesis and structure-activity relationship analysis contribute to designing new derivatives with enhanced biological activities (Rai et al., 2017).
Antifungal and Immunomodulating Activities of 1,4-Benzothiazine Azole Derivatives
1,4-Benzothiazine azole derivatives exhibit in vitro and in vivo antifungal activities against Candida species and other fungal infections. Their chemical characteristics, such as ether substitution, correlate with their biological effectiveness, demonstrating the importance of structural modification in enhancing therapeutic potential (Schiaffella & Vecchiarelli, 2001).
将来の方向性
特性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c1-23-11-6-7-16(24-2)15(8-11)20-10-12(9-19)25(21,22)17-13(18)4-3-5-14(17)20/h3-8,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJIRCFISDLKEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)
![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)
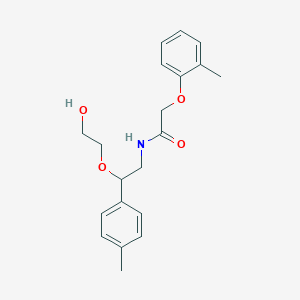

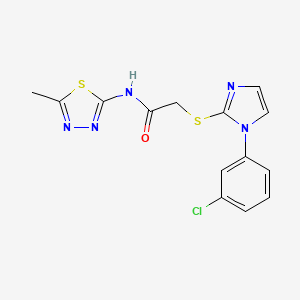
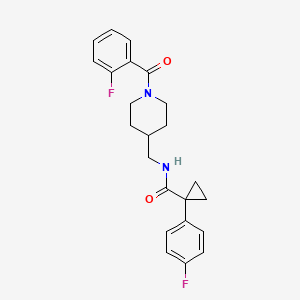
![Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2409275.png)
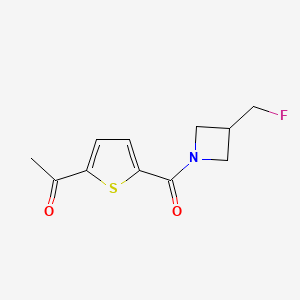
![1-methyl-4-[1-(2-methylprop-2-en-1-yl)pyrrolidin-2-yl]-1H-pyrazole](/img/structure/B2409278.png)
![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)

![ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2409282.png)
![1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2409283.png)
